![molecular formula C20H25NO3 B4482196 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4482196.png)
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a piperidine moiety, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine under basic conditions. The reaction is usually carried out in a solvent like acetone with anhydrous potassium carbonate as the base at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a dihydro derivative .
Scientific Research Applications
7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
6-methyl-2H-chromen-2-one: Another chromene derivative with similar structural features.
8-methyl-2H-chromen-2-one: Shares the chromenone core but differs in the substitution pattern.
Uniqueness
What sets 7-hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its unique combination of a chromenone core with a piperidine moiety. This structural feature can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Biological Activity
7-Hydroxy-6-methyl-8-[(3-methylpiperidino)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 313.41 g/mol. The structure features a cyclopenta[c]chromene backbone, which is known for its diverse biological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving derivatives of chromene have shown cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
7-Hydroxy Compound | MCF-7 (Breast Cancer) | 5.36 ± 0.12 |
7-Hydroxy Compound | HepG2 (Liver Cancer) | 9.94 ± 0.15 |
Doxorubicin (Control) | MCF-7 | 0.59 ± 0.04 |
Doxorubicin (Control) | HepG2 | 0.72 ± 0.08 |
These results suggest that the compound may be more effective against breast cancer cells compared to liver cancer cells .
The mechanism by which this compound exerts its biological effects remains an area of active research. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies
- Study on Antitumor Effects : A study evaluated the cytotoxicity of several chromene derivatives, including the target compound, against human cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast cancer cells .
- Mechanistic Insights : Further investigations into the binding affinity of the compound to various receptors have shown promising results in modulating signaling pathways associated with cancer progression .
Properties
IUPAC Name |
7-hydroxy-6-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-12-5-4-8-21(10-12)11-14-9-17-15-6-3-7-16(15)20(23)24-19(17)13(2)18(14)22/h9,12,22H,3-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSMDJNSUOXTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=C3CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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